molecular formula C21H21N5 B393985 6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE

Cat. No.: B393985
M. Wt: 343.4g/mol
InChI Key: QHMKIXUOAUYQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including antimicrobial, antimalarial, and neuroprotective properties . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

The synthesis of 6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the isoquinoline core followed by functional group modifications to introduce the amino and cyano groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano groups to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Scientific Research Applications

6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar compounds to 6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE include other isoquinoline derivatives, such as:

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4g/mol

IUPAC Name

6-amino-8-(2,4-dimethylphenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C21H21N5/c1-13-4-5-15(14(2)8-13)19-18-10-26(3)7-6-16(18)17(9-22)20(25)21(19,11-23)12-24/h4-6,8,18-19H,7,10,25H2,1-3H3

InChI Key

QHMKIXUOAUYQTO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C)C

Origin of Product

United States

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